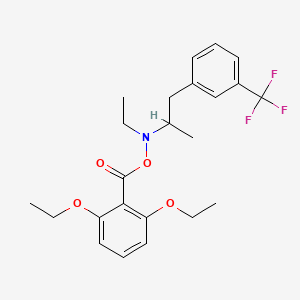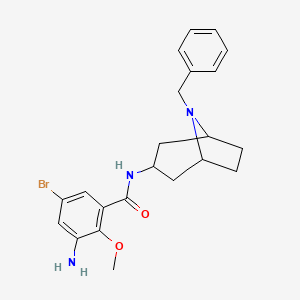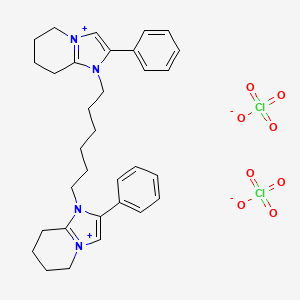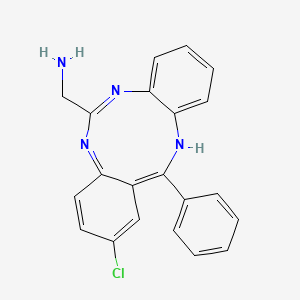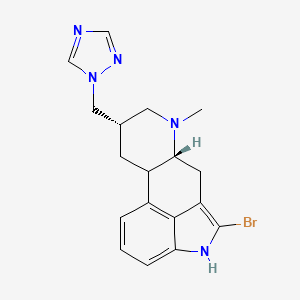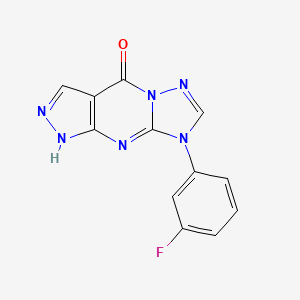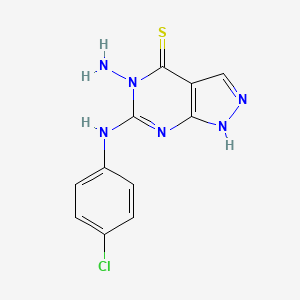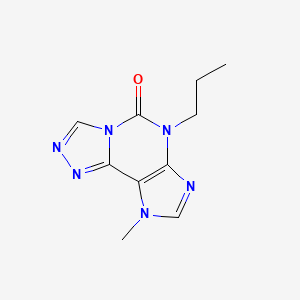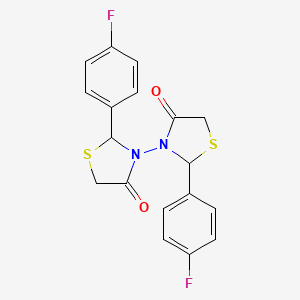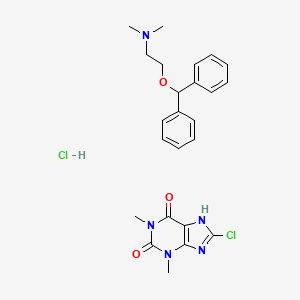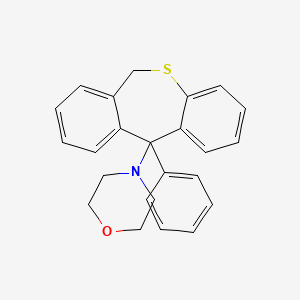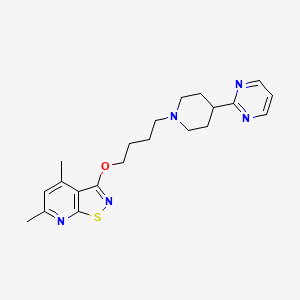
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- is a complex organic compound belonging to the class of dibenzoxepins. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves multiple steps, starting with the formation of the dibenzoxepin core. This core can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The allyloxy and ethyl groups are then introduced through substitution reactions under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Various substitution reactions can occur, especially at the phenolic and allyloxy positions, using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as a modulator of biological pathways, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- can be compared with other dibenzoxepin derivatives:
Dibenz(b,f)oxepin-10-yl-4-phenyl-: This compound has similar structural features but different substituents, leading to variations in its pharmacological activity.
Dibenz(b,f)thiepin-10-yl-4-methyl-: The sulfur atom in the thiepin ring introduces different chemical properties and biological activities.
Dibenz(a,e)cyclooctene derivatives: These compounds have a different ring structure, affecting their binding to molecular targets and overall activity.
Phenol, p-(7-(allyloxy)-11-ethyldibenz(b,f)oxepin-10-yl)- stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Propiedades
Número CAS |
85850-85-7 |
|---|---|
Fórmula molecular |
C25H22O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
4-(6-ethyl-2-prop-2-enoxybenzo[b][1]benzoxepin-5-yl)phenol |
InChI |
InChI=1S/C25H22O3/c1-3-15-27-19-13-14-22-24(16-19)28-23-8-6-5-7-21(23)20(4-2)25(22)17-9-11-18(26)12-10-17/h3,5-14,16,26H,1,4,15H2,2H3 |
Clave InChI |
UOXXUALEFWGXFB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=C(C=C(C=C2)OCC=C)OC3=CC=CC=C31)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
